Product packaging for 6-Oxaspiro[4.5]decane-9-carboxylic acid(Cat. No.:CAS No. 1491677-23-6)

6-Oxaspiro[4.5]decane-9-carboxylic acid

Cat. No.: B2537371
CAS No.: 1491677-23-6
M. Wt: 184.235
InChI Key: IFYNQMVIFOSLMF-UHFFFAOYSA-N
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Description

Conceptualization of Spirocyclic Systems with Oxygen Heteroatoms

Spirocyclic systems containing oxygen heteroatoms, such as the 6-oxaspiro[4.5]decane framework, are a prominent class of compounds often found in natural products. researchgate.netwikipedia.org These structures, particularly spiroketals where two heterocyclic rings containing oxygen share a common carbon, are recognized for their rigid three-dimensional architecture. mskcc.org This rigidity is a key feature that influences their biological activity and makes them attractive targets in medicinal chemistry and drug design. wikipedia.orgbldpharm.comnih.gov

The synthesis of these systems is a classical challenge in organic chemistry, with a primary focus on controlling the stereochemistry at the spirocyclic center. researchgate.net Traditional methods often rely on the acid-catalyzed cyclization of a dihydroxyketone, which typically yields the most thermodynamically stable spiroketal. researchgate.net However, to access less stable stereoisomers, kinetically controlled reactions are necessary. mskcc.org Modern synthetic strategies have expanded to include transition-metal-catalyzed reactions and other innovative approaches to achieve stereoselective synthesis. researchgate.net

The inclusion of an oxygen atom within the spirocyclic framework can significantly impact the molecule's physicochemical properties. For instance, the presence of an oxa-spirocycle can lead to improved water solubility and reduced lipophilicity compared to their carbocyclic analogs, which are desirable characteristics for potential drug candidates. rsc.orgnih.gov

Historical Trajectories and Evolution of Research on Oxaspiro[4.5]decane Frameworks

The exploration of spirocyclic compounds has a rich history, with early examples of spiroketals appearing in the literature before 1970 in the context of triterpenoid (B12794562) saponins (B1172615) and sapogenins. wikipedia.org The synthesis of simpler spiro systems, such as oxaspiro[2.2]pentanes, was first reported in 1968. nih.gov

Early synthetic methods for oxaspirocycles often involved reactions like iodocyclization. For example, in 1985, substituted oxa-spirocycles were synthesized using this method. rsc.orgnih.gov Over the decades, the synthetic toolbox for constructing these frameworks has expanded considerably. Key advancements include the use of Grubbs-metathesis for the synthesis of oxa-spiropiperidines and the development of various cyclization strategies. rsc.orgnih.gov

The systematic study of stereocontrol in spiroketal synthesis has been a major focus of research. While thermodynamically controlled spiroketalizations were the mainstay for a long time, the need for specific stereoisomers for biological evaluation spurred the development of kinetically controlled methods. mskcc.org This evolution reflects a broader trend in organic synthesis towards greater precision and control over molecular architecture.

Overview of Current Research Paradigms and Future Research Avenues for 6-Oxaspiro[4.5]decane-9-carboxylic Acid

Current research on oxaspiro[4.5]decane frameworks and related compounds is largely driven by their potential applications in medicinal chemistry and materials science. nih.gov The spirooxindole scaffold, for instance, has been extensively studied for its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

A significant area of contemporary research is the development of novel and efficient synthetic methodologies to access diverse oxaspirocyclic structures. acs.orgrsc.org This includes the use of cascade reactions and organocatalysis to construct complex spiro compounds with high stereoselectivity. rsc.orgrsc.org For example, a facile one-pot synthetic method for constructing 6-oxa-spiro[4.5]decane skeletons has been developed, showcasing the ongoing innovation in this field. acs.org

The unique three-dimensional nature of spirocycles is increasingly being exploited in drug discovery to "escape from flatland," a concept that encourages the design of more complex and spatially defined molecules to improve biological activity and selectivity. nih.gov Derivatives of oxaspiro[4.5]decanes have been investigated for their potential as 5-HT1A receptor agonists, which have applications in treating neurological disorders. nih.govunimore.it Furthermore, some natural products containing the oxaspiro[4.5]decane unit have shown anti-inflammatory activity. researchgate.net

Future research is expected to focus on several key areas:

Expansion of Chemical Space: The development of new synthetic methods will enable the creation of a wider variety of substituted this compound derivatives for biological screening. nih.gov

Biological Evaluation: In-depth studies into the biological activities of these compounds will likely uncover new therapeutic applications. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the this compound scaffold affect its biological activity will be crucial for the rational design of new drug candidates. nih.gov

Applications in Materials Science: The rigid and well-defined structure of these spirocycles may also find applications in the development of new polymers and other advanced materials. researchgate.net

The continued exploration of this compound and its analogs holds significant promise for advancing both fundamental organic chemistry and the development of new technologies and therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B2537371 6-Oxaspiro[4.5]decane-9-carboxylic acid CAS No. 1491677-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYNQMVIFOSLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxaspiro 4.5 Decane 9 Carboxylic Acid and Its Analogues

Retrosynthetic Strategies for the 6-Oxaspiro[4.5]decane Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in planning a logical synthesis route.

For the 6-oxaspiro[4.5]decane spiroketal structure, the most logical retrosynthetic disconnections are the two C-O bonds at the spirocyclic center. This disconnection reveals a key precursor: a linear keto-diol. The challenge then becomes the synthesis of this specific precursor and controlling its cyclization (ketalization) to form the desired spiroketal.

Direct and Cascade Approaches to Spiro[4.5]decane Skeleton Construction

Modern synthetic methods often employ direct or cascade (tandem) reactions, where multiple chemical transformations occur in a single pot. This improves efficiency by reducing the number of intermediate purification steps.

The formation of the spirocyclic system, or spiro annulation, is typically achieved through cyclization reactions. These can be either intramolecular (within the same molecule) or intermolecular (between two different molecules), although intramolecular approaches are far more common for constructing defined spiroketal cores.

Iodocyclization has emerged as a powerful and mild method for constructing spiroketals. acs.org This strategy typically involves an iodine-induced electrophilic activation of an alkyne or alkene within a molecule that also contains one or more hydroxyl groups. The subsequent intramolecular attack by the hydroxyl group leads to the formation of a cyclic ether, often with an iodine atom incorporated, which can be used for further chemical modifications. acs.orgacs.org

One notable approach is the tandem iodocyclization of 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives. acs.orgacs.org This reaction proceeds under very mild conditions and avoids the use of toxic or expensive metal catalysts. acs.org In the presence of an iodine source, the carbonyl oxygen can attack the alkyne group, which is activated by the iodine cation, initiating a cascade that results in the formation of a halogenated spiroketal. acs.org

Another strategy involves the iodoetherification of dihydroxyalkene precursors. nih.gov This method transforms the alkene into a reactive enol ether intermediate, which then undergoes spiroketalization under mildly acidic conditions. nih.gov

Table 1: Examples of Iodocyclization for Spiroketal Synthesis

Precursor Type Reagent Key Feature Reference
1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one I₂ Tandem iodocyclization acs.orgacs.org
Dihydroxyalkenes IDCP* Iodoetherification-dehydroiodination sequence nih.gov

*IDCP: Iodine-DCP (dicollidinium perchlorate)

Oxidative methods provide another effective route to spiroketals, particularly from phenolic or other aromatic precursors. These reactions utilize an oxidizing agent to trigger the cyclization process. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are commonly employed for this purpose. beilstein-journals.org For example, para-substituted phenols can be cyclized into spirodienones using polymer-supported PIDA. beilstein-journals.org

Nature also employs oxidative strategies. A notable example is the enzymatic formation of the bisbenzannulated beilstein-journals.orgnih.gov-spiroketal pharmacophore found in the rubromycin family of natural products. nih.govresearchgate.netnih.gov This complex transformation involves a series of enzymatic oxidative rearrangements catalyzed by flavoprotein monooxygenases. nih.govresearchgate.netnih.gov A polycyclic aromatic precursor undergoes a drastic distortion of its carbon skeleton, involving the breaking of four carbon-carbon bonds, to form the final spiroketal structure. nih.govnih.gov This biological approach highlights the power of enzymes to orchestrate complex rearrangements that are challenging to replicate with conventional chemical methods. nih.gov

Table 2: Oxidative Spiroannulation Approaches

Approach Precursor Reagent/Catalyst Key Transformation Reference
Chemical Synthesis p-Substituted Phenols Hypervalent Iodine (e.g., PIDA) Oxidative spirocyclization beilstein-journals.org
Biosynthesis Polycyclic Aromatic Polyketides Flavoenzymes (Monooxygenases) Oxidative rearrangement nih.govresearchgate.netnih.gov

A novel and efficient one-pot synthetic method has been developed specifically for constructing 6-oxa-spiro[4.5]decane skeletons. nih.govresearcher.life This strategy uniquely combines the ring-opening of benzo[c]oxepine precursors with a formal 1,2-oxygen migration. nih.govresearcher.life This approach provides a facile route to a variety of 6-oxa-spiro[4.5]decane derivatives. nih.gov

The general concept of using ring-opening reactions in synthesis is well-established. For instance, the double ring-opening polymerization of spiro orthocarbonate monomers is used to create polymers that expand in volume, a property useful in dental composites to counteract shrinkage. nih.gov In the context of spiroketal synthesis, the ring-opening of a strained or functionalized cyclic precursor can generate a reactive intermediate that is perfectly poised to undergo subsequent cyclization to the desired spiroketal. researchgate.net For example, the reductive ring-opening of certain spiroketals can be used as a synthetic route to substituted tetrahydropyrans, demonstrating the reversibility and synthetic utility of these structures. elsevierpure.com

Intra- and Intermolecular Cyclization Reactions for Spiro Annulation

Gold-Catalyzed Domino Processes for Spirocenter Formation

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including spiroketals. rsc.org Gold(I) catalysts, in particular, are effective in activating alkynes toward nucleophilic attack, initiating cascade reactions that rapidly build molecular complexity. organic-chemistry.orgnih.gov

A notable strategy involves the gold-catalyzed cycloisomerization of 1,6-enynes, which can be designed to proceed through a cyclization/semipinacol rearrangement cascade to construct the spiro[4.5]decane framework. bohrium.com This domino reaction allows for the formation of the sterically hindered quaternary spirocenter with good diastereoselectivity. bohrium.com Another approach utilizes a gold-catalyzed synthesis of unsaturated spiroketals from precursors containing an acetonide protecting group. organic-chemistry.orgacs.org In this process, the gold catalyst activates an alkyne, leading to a controlled cyclization cascade that delivers the spiroketal in good yields and with high diastereoselectivity under mild conditions. organic-chemistry.orgacs.org

Synergistic catalysis, combining gold(I) with another Lewis acid like scandium(III), has also been reported for the ultrafast and highly diastereoselective synthesis of spiroketals through a [4+2] cycloaddition of in situ-generated intermediates. acs.org Furthermore, sequential gold and iridium catalysis has been employed in the enantioselective synthesis of spiroketals from 2-(1-hydroxyallyl)phenols and alkynyl alcohols, achieving high yields and excellent stereoselectivities. thieme-connect.com These domino processes, which form multiple bonds in a single operation, represent an efficient and atom-economical route to the oxaspiro[4.5]decane core. thieme-connect.comrsc.org

Table 1. Examples of Gold-Catalyzed Spirocenter Formation
Catalyst SystemReaction TypeKey FeaturesYieldStereoselectivity
AuClAcetonide-regulated spiroketalizationMild conditions, addresses regioselectivity. organic-chemistry.orgacs.orgUp to 67% organic-chemistry.orgHigh diastereoselectivity organic-chemistry.org
JohnPhosAuCl/NaBARFCyclization/semipinacol rearrangementForms functionalizable spiro[4.5]decanes. bohrium.comModerate bohrium.com6.7:1 to >20:1 dr bohrium.com
Gold(I) / Sc(III)Synergistic [4+2] cycloadditionUltrafast reaction rate, ambient temperature. acs.orgHigh acs.orgExcellent diastereoselectivity acs.org
Gold / IridiumSequential allylation/spiroketalizationForms one C-C, one C-O, and one C-N bond. thieme-connect.comUp to 82% thieme-connect.com≤99% ee; >20:1 dr thieme-connect.com

Multi-Component and Convergent Synthetic Pathways

Multi-component reactions (MCRs) and convergent synthetic strategies offer significant advantages in terms of efficiency, allowing for the rapid assembly of complex molecules like 6-oxaspiro[4.5]decanes from simpler, readily available starting materials. A convergent approach often involves the synthesis of two or more key fragments that are later joined to form the target molecule. researchgate.netnih.gov

Lewis acid-catalyzed cascade reactions, such as a Prins/pinacol tandem process, have been developed to synthesize 8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org This method is applicable to a wide range of aldehydes and proceeds with good yields and excellent selectivity. rsc.org Similarly, a one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been developed by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. nih.gov

Stereoselective Formation of the Spirocyclic System

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For the 6-oxaspiro[4.5]decane system, stereocontrol at the spirocenter is a significant synthetic challenge.

Achieving diastereoselectivity in spiroketal formation often relies on exploiting the inherent thermodynamic and stereoelectronic preferences of the cyclization process, such as the anomeric effect. acs.org Many synthetic approaches to natural spiroketals utilize catalyst-promoted cyclization of dihydroxy ketone precursors under equilibrating conditions, which typically favors the most stable thermodynamic product. acs.orgnih.gov

However, kinetic control can also be employed to access less stable, non-thermodynamic spiroketals. nih.govresearchgate.net For example, a methanol-induced kinetic spiroketalization has been shown to proceed with high stereocontrol, independent of the thermodynamic stability of the product. nih.govresearchgate.net Metal-catalyzed reactions also provide excellent diastereocontrol. Palladium(II)-catalyzed intramolecular cyclization of dihydroxyketone derivatives proceeds through a hemiketal intermediate to afford spiroketals with good diastereoselectivity. doi.org Gold-catalyzed syntheses, as previously mentioned, also consistently demonstrate high levels of diastereoselective control in forming the spirocenter. organic-chemistry.org More recently, a synergistic approach using photocatalysis and organocatalysis has been used for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com

The synthesis of single-enantiomer spiroketals is a more formidable challenge, often requiring the use of chiral catalysts or auxiliaries. Asymmetric catalysis has proven to be a highly effective strategy. For example, an iridium-catalyzed asymmetric cascade allylation/spiroketalization reaction has been developed to furnish oxazoline-spiroketals in high yields with excellent enantioselectivity (>99% ee) and diastereoselectivity (>20:1 dr). acs.org

Organocatalysis offers another powerful avenue. Chiral phosphoric acids have been used to catalyze spiroketalization reactions, yielding non-thermodynamic spiroketals with high diastereoselectivity and enantioselectivity. acs.org Computational and experimental studies suggest that these reactions proceed through a mechanism where the catalyst controls the conformation of the transition state, dictating the stereochemical outcome. acs.org N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the divergent annulation of enals with heterocyclic enones to produce spiro-heterocycles in a highly diastereo- and enantioselective fashion. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. This substrate-controlled approach is a classic and reliable method for asymmetric synthesis. researchgate.net For instance, chiral auxiliaries like camphorsultam or Evans oxazolidinones can be appended to a precursor molecule to direct subsequent alkylation or aldol (B89426) reactions, thereby setting the stereochemistry of side chains that will eventually form part of the spiroketal ring system. wikipedia.org

Introduction and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a key functionality in many drug molecules, influencing properties like solubility and target binding. numberanalytics.com Introducing this moiety into the 6-oxaspiro[4.5]decane framework can be achieved through several strategies.

One common method is the oxidation of a precursor functional group, such as a primary alcohol or an aldehyde, at a late stage in the synthesis. mdpi.com For example, a spiroketal bearing a protected hydroxymethyl group at the C-9 position can be deprotected and then oxidized to the corresponding carboxylic acid.

Alternatively, the carboxylic acid or a precursor like an ester or nitrile can be incorporated into one of the fragments before the key spirocyclization step. nih.govnih.gov For example, a dihydroxy ketone precursor can be assembled using building blocks that already contain the desired carboxylic acid functionality (or a group that can be easily converted to it). nih.gov The hetero-Diels-Alder condensation between furanoid and pyranoid exocyclic vinyl ethers can lead to spiroketal systems that, after oxidative ring contraction, yield 1,6-dioxaspiroalkane carboxylic acids. researchgate.net Another approach involves the synthesis of spirolactones, which are cyclic esters and can be considered precursors or analogues of the target carboxylic acid. For example, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid can be oxidized with [Bis(trifluoroacetoxy)iodo]benzene (PIFA) to form a 1-oxaspiro[4.5]deca-6,9-diene-8-one derivative. mdpi.com

Synthetic Routes to the 9-Carboxylic Acid Functionality

Strategy A: Functionalization of a Spirocyclic Precursor

This approach begins with the synthesis of a 6-oxaspiro[4.5]decane intermediate, typically one with a handle for functionalization at the C9 position, such as a ketone.

Formation of 6-oxaspiro[4.5]decan-9-one: A key intermediate for this strategy is 6-oxaspiro[4.5]decan-9-one. This can be prepared through several methods, including the acid-catalyzed reaction of 1,4-cyclohexanedione (B43130) monoethylene ketal with a suitable nucleophile that can be converted into the tetrahydrofuran (B95107) ring. A more direct approach involves the intramolecular cyclization of a γ-hydroxy ketone precursor.

Introduction of the Carboxyl Group: With the C9-ketone in hand, the carboxyl group can be introduced. A common method for converting a cyclic ketone to a carboxylic acid with the retention of the carbon number is through a cyanohydrin intermediate.

The ketone is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin.

The nitrile group of the cyanohydrin is then subjected to vigorous acid- or base-catalyzed hydrolysis to yield the α-hydroxy carboxylic acid. Subsequent deoxygenation, if required, could be challenging but might be achieved through radical-based methods or conversion to a halide followed by reductive cleavage.

A more direct, albeit potentially lower-yielding, approach could involve a haloform reaction if a methyl ketone precursor at C9 were available, or oxidation of an exocyclic methylene (B1212753) group installed at C9 via a Wittig reaction on the ketone.

Below is an interactive table outlining a plausible reaction pathway based on this strategy.

Interactive Data Table: Proposed Synthesis via C9-Ketone Functionalization
StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
11,4-Cyclohexanedione Monoethylene Ketal1. Grignard reagent (e.g., 3-butenylmagnesium bromide)2. Ozonolysis3. Reduction (e.g., NaBH₄)4. Acid-catalyzed deprotection and cyclization6-Oxaspiro[4.5]decan-9-oneFormation of the spirocyclic ketone
26-Oxaspiro[4.5]decan-9-one1. Trimethylsilyl cyanide (TMSCN), ZnI₂ (cat.)2. H₃O⁺, heat9-cyano-9-hydroxy-6-oxaspiro[4.5]decaneCyanohydrin formation
39-cyano-9-hydroxy-6-oxaspiro[4.5]decaneConcentrated HCl or NaOH, heat9-hydroxy-6-oxaspiro[4.5]decane-9-carboxylic acidNitrile hydrolysis

Strategy B: Cyclization of an Acyclic Precursor

This alternative strategy involves constructing the spirocyclic system from a cyclohexane (B81311) precursor that already bears the carboxylic acid functionality or a stable precursor like an ester or nitrile.

Precursor Synthesis: The synthesis would start with a readily available substituted cyclohexane, for example, ethyl 4-oxocyclohexanecarboxylate.

Chain Elongation and Cyclization: The keto group at the 4-position serves as the attachment point for the atoms that will form the tetrahydrofuran ring. This can be achieved by reaction with a Grignard reagent containing a protected hydroxyl group, such as (4-methoxybenzyloxy)propylmagnesium bromide.

Deprotection and Spirocyclization: Following the Grignard addition, the protecting group on the side chain is removed, revealing a primary alcohol. Treatment of this hydroxy-ester with acid would catalyze the intramolecular spiroetherification, forming the 6-oxaspiro[4.5]decane ring system. The final step would be the hydrolysis of the ester to the desired carboxylic acid.

This approach offers the advantage of installing the carboxyl group early in the synthesis, potentially avoiding harsh conditions on the final spirocyclic framework.

Strategies for Derivatization of 6-Oxaspiro[4.5]decane-9-carboxylic Acid

Once synthesized, the carboxylic acid group of this compound serves as a versatile handle for the synthesis of various analogues, primarily esters and amides. The reactivity of the carboxylic acid may be influenced by steric hindrance imposed by the spirocyclic framework, potentially requiring specific reagents or conditions for efficient transformation.

Esterification

The formation of esters is a fundamental derivatization of carboxylic acids.

Fischer Esterification: Direct reaction with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl) is a classic method. For sterically hindered substrates like the target molecule, this may require prolonged reaction times or higher temperatures.

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., NaH, K₂CO₃) to form the carboxylate salt, which can then be alkylated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This method is often milder than Fischer esterification.

Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form esters under mild conditions, which is particularly useful for sensitive substrates or sterically demanding alcohols. libretexts.org

Amidation

The synthesis of amides from this compound is crucial for creating peptide-like structures or other biologically relevant molecules.

Activation of the Carboxylic Acid: Direct condensation with an amine is generally difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include:

Conversion to Acyl Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the highly reactive acyl chloride, which readily reacts with primary or secondary amines.

Use of Coupling Reagents: As with esterification, carbodiimide-based coupling agents (DCC, EDC) are widely used. nih.gov Other specialized peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can be employed to facilitate amide bond formation efficiently, even in sterically hindered cases, while minimizing side reactions and racemization if chiral amines are used. mdpi.com

The following interactive table summarizes common derivatization strategies.

Interactive Data Table: Derivatization Strategies
Derivative TypeReagent(s)ConditionsKey Considerations
Methyl Ester Methanol, H₂SO₄ (cat.)RefluxEquilibrium process; may require removal of water.
Benzyl Ester Benzyl bromide, K₂CO₃DMF, 60 °CGood for substrates sensitive to strong acid.
tert-Butyl Ester DCC, DMAP, tert-ButanolCH₂Cl₂, Room Temp.Effective for sterically hindered alcohols.
Primary Amide 1. SOCl₂2. NH₃ (aq.)1. Reflux2. 0 °C to Room Temp.Two-step process via reactive acyl chloride intermediate.
Substituted Amide Amine (R-NH₂), EDC, HOBtDMF or CH₂Cl₂, Room Temp.Standard peptide coupling conditions, good for complex amines.

Reactivity and Reaction Mechanisms of 6 Oxaspiro 4.5 Decane 9 Carboxylic Acid

Mechanistic Elucidation of Spiro[4.5]decane Ring System Formation

While a variety of synthetic methods exist for constructing oxaspiro[4.5]decane skeletons, such as the Lewis acid-catalyzed Prins/pinacol cascade process and reactions involving the ring-opening of benzo[c]oxepines, detailed mechanistic studies specifically elucidating the formation of 6-Oxaspiro[4.5]decane-9-carboxylic acid are not extensively detailed in the available literature. nih.govrsc.org The following sections discuss the general principles and potential pathways involved in the formation of such spirocyclic ethers.

Roles of Reactive Intermediates (e.g., Radical, Carbocation, Oxonium Ion)

The formation of the 6-oxaspiro[4.5]decane ring system can proceed through various reactive intermediates. Acid-catalyzed intramolecular cyclization, a common strategy, typically involves the protonation of a hydroxyl group, which then departs as water to form a carbocation . This electrophilic center is then trapped by an intramolecular nucleophile, such as another hydroxyl group, to form the cyclic ether.

Alternatively, the reaction can proceed through an oxonium ion intermediate. nih.gov In this scenario, an alcohol functional group is protonated, and the resulting oxonium ion is attacked by an intramolecular nucleophile. Such intermediates are frequently postulated in the biosynthesis of natural products containing similar ring systems. nih.gov While less common for this specific transformation, radical intermediates could be involved under specific photoredox or radical-initiating conditions, particularly in decarboxylation reactions of related compounds. researchgate.net

C-O Bond Activation and Cleavage in Reaction Cascades

The formation of the spirocyclic ether linkage is a key C-O bond-forming event. In acid-catalyzed mechanisms, the process is initiated by the activation of a C-O bond in an alcohol (via protonation), leading to its cleavage to form a reactive intermediate like a carbocation. The subsequent intramolecular nucleophilic attack forms the new C-O bond of the ether ring. Reaction cascades, such as a tandem Prins/pinacol rearrangement, can involve a series of C-O bond formations and cleavages to build the complex spirocyclic scaffold. rsc.org

Intramolecular Rearrangements and Isomerization Phenomena

Recent research has uncovered a significant and previously underappreciated instability in cyclic ethers bearing a carboxylic acid group, particularly in the oxetane (B1205548) family. nih.govchemrxiv.org This tendency for isomerization into lactones provides critical insight into the potential reactivity of this compound.

Unanticipated Isomerization Pathways of Oxetane-Carboxylic Acids to Lactones

Studies have revealed that many oxetane-carboxylic acids, compounds used frequently in medicinal chemistry, are intrinsically unstable. nih.govchemrxiv.org They have been observed to isomerize into new heterocyclic lactones simply upon storage at room temperature or with mild heating. nih.govacs.org This spontaneous rearrangement can dramatically affect reaction yields and lead to unexpected product formation, especially in reactions requiring heat. nih.gov For example, one oxetane-carboxylic acid observed over time showed 7% impurity after one week, 16% after one month, and complete isomerization to the corresponding lactone after one year at room temperature. nih.gov This innate tendency to isomerize can also be leveraged synthetically to create novel molecules or simplify the preparation of known compounds. acs.org

Thermodynamic and Kinetic Factors Governing Isomerization

The mechanism of this isomerization is thought to be a concerted, albeit asynchronous, process. rogue-scholar.org Computational studies suggest the reaction begins with an intramolecular proton transfer from the carboxylic acid group to the ether oxygen, followed by a nucleophilic S_N2 displacement at an adjacent methylene (B1212753) carbon by the carboxylate. rogue-scholar.orgic.ac.uk

Key thermodynamic and kinetic findings include:

Activation Energy : The calculated free energy barrier for an uncatalyzed intramolecular rearrangement is approximately 50 kcal/mol. rogue-scholar.org This barrier is considered too high for the reaction to occur thermally at a significant rate. rogue-scholar.org

Catalysis : The observed isomerization at room temperature suggests that the reaction is likely catalyzed. Plausible mechanisms include a bimolecular pathway where one acid molecule acts as a proton-transfer catalyst for another, or catalysis by trace acid impurities in the sample. rogue-scholar.org

Structural Influence : The stability of the starting acid is influenced by its structure. For instance, acids with bulky aromatic substituents have shown greater stability, only isomerizing under prolonged heating at 100 °C. nih.gov In contrast, the presence of a highly basic group, like an imidazole, can prevent the initial intramolecular protonation, thereby stabilizing the molecule and inhibiting rearrangement. nih.gov

Table 1: Stability and Isomerization Conditions for Selected Oxetane-Carboxylic Acids This table summarizes experimental observations on the stability of various oxetane-carboxylic acids, which serve as models for the potential behavior of this compound.

Compound TypeSubstituentsStability at Room Temp. (1 year)Isomerization ConditionsReference
Oxetane-3-carboxylic acidPhenylStable100 °C, Dioxane/Water nih.gov
Oxetane-3-carboxylic acidImidazole (zwitterionic)StableStable even at 100 °C nih.gov
Oxetane-2-carboxylic acidPhenylStable100 °C, Dioxane/Water (prolonged) nih.gov
Oxetane-2-carboxylic acidCyclohexylUnstable (isomerizes over time)50 °C, Dioxane/Water nih.gov

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group capable of undergoing a wide range of reactions, including esterification, amidation, decarboxylation, and reduction/oxidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The choice of method often depends on the desired ester and the scale of the reaction.

Fischer Esterification: This acid-catalyzed reaction with an alcohol is a common and cost-effective method. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed.

Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification offers a valuable alternative. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature. This approach is particularly useful for the formation of esters from sterically hindered alcohols.

Other Methods: Other reagents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), can be used to convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Method Reagents General Conditions Advantages Disadvantages
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)RefluxCost-effective, simpleEquilibrium reaction, harsh conditions
Steglich EsterificationAlcohol, DCC, DMAPRoom TemperatureMild conditions, high yieldsUse of stoichiometric coupling agents
Acyl Chloride FormationSOCl₂ or (COCl)₂, then AlcoholVariesHigh reactivityRequires handling of corrosive reagents

Amidation: The synthesis of amides from this compound can also be accomplished using various well-established protocols.

Coupling Reagents: Similar to esterification, coupling reagents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation. These reagents activate the carboxylic acid, allowing for its reaction with a primary or secondary amine.

Acyl Chloride Method: The intermediate acyl chloride, formed by reacting the carboxylic acid with thionyl chloride or oxalyl chloride, readily reacts with amines to produce the corresponding amide. This is a robust and high-yielding method.

Boron-Based Reagents: Boronic acids and their derivatives have emerged as efficient catalysts for direct amidation reactions under milder conditions, often avoiding the need for stoichiometric activating agents.

Method Reagents General Conditions Advantages Disadvantages
Coupling ReagentsAmine, DCC/EDC/HATURoom TemperatureHigh yields, mild conditionsCost of reagents
Acyl Chloride FormationSOCl₂ or (COCl)₂, then AmineVariesHigh reactivity, versatileTwo-step process, corrosive reagents
Boron-Based CatalysisAmine, Boronic Acid CatalystVariesMilder conditionsCatalyst may be specialized

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction for this compound. The ease of this reaction is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. For simple cycloalkanecarboxylic acids, decarboxylation typically requires harsh conditions, such as heating with a strong base or in the presence of a catalyst.

In the case of this compound, the absence of a β-carbonyl group or other activating functionality suggests that decarboxylation would not be a facile process under standard conditions. However, oxidative decarboxylation methods, such as the Hunsdiecker reaction (using a silver salt of the carboxylic acid and bromine) or Barton decarboxylation, could be employed to achieve this transformation, leading to the corresponding halide or alkane, respectively.

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to alcohols. It is generally considered a milder alternative to LiAlH₄.

The product of this reduction would be (6-Oxaspiro[4.5]decan-9-yl)methanol.

Oxidation: The carboxylic acid group is already in a high oxidation state. Further oxidation of the molecule would likely target the spirocyclic scaffold rather than the carboxyl group itself, under typical oxidizing conditions.

General Reactivity Patterns of the 6-Oxaspiro[4.5]decane Scaffold

The 6-oxaspiro[4.5]decane scaffold consists of a cyclohexane (B81311) ring and a tetrahydrofuran ring sharing a common spirocyclic carbon atom. The reactivity of this scaffold is influenced by the inherent properties of these saturated heterocyclic and carbocyclic rings.

Nucleophilic Reactions: Nucleophilic attack on the 6-oxaspiro[4.5]decane scaffold is also not a common reaction pathway due to the absence of good leaving groups or electrophilic centers on the saturated rings. Nucleophilic substitution reactions on the cyclohexane ring would require the presence of a suitable leaving group, which is not present in the parent carboxylic acid. Such reactions would likely proceed via an Sₙ2 mechanism, with the stereochemical outcome being dependent on the conformation of the cyclohexane ring.

While the parent scaffold is relatively unreactive, the introduction of other functional groups onto the rings would open up possibilities for a variety of interconversions. For instance, if a hydroxyl group were present on the cyclohexane ring, it could be oxidized to a ketone or converted to a leaving group for substitution reactions. Similarly, functionalization of the tetrahydrofuran ring, though less common, could lead to various derivatives.

The reactivity of the 6-oxaspiro[4.5]decane scaffold is largely that of a typical saturated carbocycle and a cyclic ether. The primary site of reactivity for this compound is the carboxylic acid functional group, which can be readily transformed into a variety of other functional groups using standard organic synthesis methodologies.

Advanced Spectroscopic and Computational Methodologies in 6 Oxaspiro 4.5 Decane 9 Carboxylic Acid Research

Methodologies for Comprehensive Structural Elucidation and Stereochemical Assignment

The definitive identification and structural analysis of 6-oxaspiro[4.5]decane-9-carboxylic acid are achieved through a combination of powerful spectroscopic and crystallographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and stereochemistry of complex organic molecules like this compound in solution. Advanced NMR experiments, such as 2D correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), and nuclear Overhauser effect spectroscopy (NOESY), provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

In the study of analogous spirocyclic systems, NOESY has been particularly crucial in determining stereochemistry and preferred conformations. For instance, in spirocyclic NK-1 antagonists, NOESY experiments revealed a conformational switch in the tetrahydrofuran (B95107) ring, which allowed an aryl group to remain in a pseudo-equatorial position in both epimers, explaining their similar binding affinities. herts.ac.ukresearchgate.net Such analyses are vital for understanding the spatial arrangement of the substituents on the spirocyclic core of this compound. Low-temperature NMR studies can also be employed to investigate the conformational dynamics of the flexible ring systems. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Spirocyclic Ether Moiety

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
C23.85 (m)68.2H2 to C4, C5H2 to H3, H7
C31.75 (m)32.5H3 to C2, C4H3 to H2, H4
C41.60 (m)25.1H4 to C3, C5H4 to H3, H5
C5 (Spiro)-85.3--
C73.95 (t)65.4H7 to C5, C8H7 to H2, H8
C81.80 (m)35.1H8 to C7, C9H8 to H7, H9
C92.50 (m)45.6H9 to C8, C10, COOHH9 to H8, H10
C101.65 (m)28.9H10 to C9, C5H10 to H9
COOH12.1 (s)178.5--
Note: This data is representative and based on typical values for similar spirocyclic structures.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Compound Identity and Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for verifying the identity and assessing the purity of synthesized compounds like this compound. zsmu.edu.ua HPLC separates the target compound from impurities, while MS provides precise mass-to-charge ratio information, confirming its molecular weight. chromatographyonline.com

Modern HPLC systems, utilizing columns with advanced particle technologies like solid-core particles, enable fast and highly efficient separations, which is critical for quality control. fishersci.com The purity of a compound is typically determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. rsc.org High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confirmation to the compound's identity.

Table 2: Representative HPLC-MS Parameters for Purity Analysis

ParameterCondition
HPLC System
ColumnC18 reverse-phase (e.g., 2.6 µm solid-core particles)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate0.5 mL/min
DetectionUV at 210 nm and Mass Spectrometry
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), negative or positive
Scan ModeFull scan
Mass Rangem/z 100-500
Note: These parameters are illustrative and would be optimized for the specific analysis of this compound.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. For a chiral molecule like this compound, this technique can unambiguously determine its absolute stereochemistry. The analysis of diffraction data provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the cyclopentane (B165970) and tetrahydropyran (B127337) rings and the orientation of the carboxylic acid group.

Studies on related oxaspirocyclic compounds have demonstrated the power of X-ray crystallography in confirming their molecular structures and understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com

Computational Chemistry for Mechanistic and Molecular Understanding

Computational chemistry provides powerful predictive tools to complement experimental data, offering insights into reaction mechanisms, conformational landscapes, and molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. researchgate.net It is particularly valuable for studying reaction mechanisms, allowing for the calculation of the energies of reactants, transition states, and products. sumitomo-chem.co.jp For the synthesis of this compound, DFT calculations can be used to model potential reaction pathways, identify the most favorable routes, and explain observed stereoselectivities. nih.govrsc.org

By mapping the potential energy surface, DFT can elucidate the activation energies for different steps, providing a deeper understanding of the reaction kinetics. mdpi.com This theoretical insight is crucial for optimizing reaction conditions and designing more efficient synthetic strategies.

Molecular Dynamics Simulations for Conformational Flexibility Studies

While X-ray crystallography provides a static picture of the molecule, this compound is conformationally flexible in solution. Molecular dynamics (MD) simulations offer a way to explore this flexibility by simulating the atomic motions of the molecule over time. nih.gov

MD simulations can reveal the accessible conformations of the spirocyclic rings and the dynamics of their interconversion. researchgate.net By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, for instance, in a biological context.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have emerged as an indispensable tool in contemporary chemical research, offering profound insights into the electronic structure and reactivity of molecules. For this compound, these computational methodologies provide a theoretical framework to understand its behavior at a molecular level, complementing experimental findings. Techniques such as Density Functional Theory (DFT) are frequently employed to model the intricate relationship between a molecule's three-dimensional arrangement and its electronic properties. mdpi.comnih.gov

Electronic Structure Analysis

A fundamental aspect of quantum chemical calculations is the determination of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For this compound, a hypothetical calculation would likely reveal a significant gap, characteristic of a stable saturated spirocyclic system.

Another powerful tool derived from these calculations is the Molecular Electrostatic Potential (MEP) map. This map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would be expected to show a high electron density around the oxygen atoms of the ether and carboxylic acid groups, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would appear as an electron-deficient region.

Natural Bond Orbital (NBO) analysis is another computational method that offers a detailed picture of the bonding and charge distribution within the molecule. nih.gov NBO analysis can quantify the delocalization of electron density and the stability arising from hyperconjugative interactions. For the spirocyclic framework of this compound, NBO analysis would provide insights into the interactions between the orbitals of the fused ring system.

To illustrate the type of data generated from such calculations, the following interactive table presents hypothetical values for key electronic properties of this compound, based on general principles of similar molecules.

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap8.7 eVIndicator of chemical stability and reactivity
Dipole Moment2.5 DMeasure of the overall polarity of the molecule

Note: The data in this table is illustrative and based on general chemical principles, not on a specific published study of this compound.

Reactivity Prediction

Quantum chemical calculations are also instrumental in predicting the reactivity of a molecule. Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

The following interactive table provides hypothetical values for these global reactivity descriptors for this compound.

DescriptorFormulaHypothetical ValueInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/22.85 eVModerate ability to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/24.35 eVHigh resistance to deformation of electron cloud
Chemical Softness (S)1/(2η)0.115 eV⁻¹Low reactivity
Electrophilicity Index (ω)χ²/(2η)0.93 eVModerate electrophilic character

Note: The data in this table is illustrative and based on general chemical principles, not on a specific published study of this compound.

Local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely confirm that the carbonyl carbon of the carboxylic acid is a primary site for nucleophilic attack, while the oxygen atoms are susceptible to electrophilic attack.

Applications of 6 Oxaspiro 4.5 Decane 9 Carboxylic Acid in Complex Molecule Synthesis

Utilization as a Building Block in Total Synthesis Strategies

The incorporation of spirocyclic moieties is a key strategy for accessing the complex and sterically congested cores of many biologically active molecules. The 6-oxaspiro[4.5]decane framework serves as a foundational element in synthetic routes designed to construct such targets.

While 6-Oxaspiro[4.5]decane-9-carboxylic acid is an oxa-spirocycle, its structural motif is closely related to the azaspiro[4.5]decane core found in several marine alkaloids with significant biological activities. rsc.orgresearchgate.net The synthetic strategies developed for these nitrogen-containing analogues underscore the importance of spirocyclic building blocks in achieving molecular complexity.

Pinnaic Acid and Halichlorine: These marine alkaloids contain a highly substituted 6-azaspiro[4.5]decane skeleton. rsc.orgrsc.org Numerous total synthesis campaigns have targeted these molecules, often relying on the early and stereocontrolled construction of the spirocyclic core as a key intermediate. rsc.org For instance, synthetic approaches have utilized tandem cascade strategies and Michael-initiated ring closures to forge the azaspirocyclic framework. rsc.orgresearchgate.net These methods provide a blueprint for how the analogous oxaspiro[4.5]decane core can be employed in the synthesis of related natural products or their designed analogues. The synthesis of these complex molecules from common, late-stage intermediates demonstrates the efficiency of using a core spirocyclic structure. nih.govnih.gov

Squalestatin Analogues: The squalestatins are potent inhibitors of squalene (B77637) synthase, characterized by a complex, highly oxygenated bicyclic core rather than a spiro[4.5]decane system. rsc.orgnih.gov However, the principles of using rigid, stereochemically dense building blocks are central to their synthesis. The development of synthetic strategies towards complex structures like the squalestatins often inspires the creation of novel building blocks, and functionalized 6-oxaspiro[4.5]decane derivatives represent a class of scaffolds that could be utilized in the synthesis of novel analogues with potential biological activity.

Natural ProductCore StructureBiological Significance
Pinnaic Acid 6-Azaspiro[4.5]decaneInhibitor of cytosolic phospholipase A2 (cPLA2). researchgate.net
Halichlorine 6-Azaspiro[4.5]decaneInhibitor of the induced expression of vascular cell adhesion molecule-1 (VCAM-1). rsc.orgnih.gov
Squalestatin S1 4,8-Dioxa-bicyclo[3.2.1]octanePotent inhibitor of squalene synthase, with potential for cholesterol control. rsc.orgnih.gov

This table summarizes the core structures and biological importance of selected natural products whose synthetic strategies involve complex, often cyclic, building blocks.

The utility of the 6-oxaspiro[4.5]decane framework is not limited to being a substructure of the final target. It often serves as a crucial intermediate that facilitates the controlled, stepwise construction of more complex molecular architectures. In the syntheses of halichlorine and pinnaic acid, the azaspiro[4.5]decane core is a strategic intermediate upon which the remaining side chains and functional groups are elaborated. rsc.orgnih.gov For example, a β-lactam group has been used to provide internal protection for a congested nitrogen atom during the elaboration of side chains in the synthesis of pinnaic acid. nih.govnih.gov This intermediate was subsequently reduced to an amino aldehyde, which was then converted into the final natural products. nih.gov This approach highlights the role of the spirocyclic core in organizing the spatial arrangement of reactive sites, guiding the stereochemical outcome of subsequent reactions, and simplifying complex synthetic challenges.

Role in the Development of New Spirocyclic Scaffold Motifs

The demand for novel, three-dimensional molecules in medicinal chemistry has spurred interest in the development of new spirocyclic scaffolds. sigmaaldrich.com Spirocycles offer a way to "escape from flatland," providing access to underexplored regions of chemical space with improved physicochemical properties compared to traditional flat aromatic structures. univ.kiev.ua The 6-oxaspiro[4.5]decane skeleton is a valuable starting point for generating libraries of diverse spiro compounds. nih.gov Synthetic chemists have developed various methods to create these motifs, such as tandem Prins/pinacol cascade processes to yield 8-oxaspiro[4.5]decan-1-ones and one-pot methods for constructing 6-oxa-spiro[4.5]decane skeletons by merging ring-opening of benzo[c]oxepines with formal 1,2-oxygen migration. nih.govrsc.org These methodologies enable the creation of novel spirocyclic systems that can serve as building blocks for drug discovery and materials science. rsc.orgmdpi.com

Spirocyclic ScaffoldSynthetic MethodReference
7-substituted-8-oxaspiro[4.5]decan-1-onesLewis acid-catalyzed Prins/pinacol cascade rsc.org
6-oxa-spiro[4.5]decane derivativesMerged ring-opening of benzo[c]oxepines and 1,2-oxygen migration nih.gov
Diazaspiro[4.5]decane with exocyclic double bondsPalladium-catalyzed domino reaction of yne-en-ynes rsc.org
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxideReaction of a keto sulfone with N-alkylaminoethanols researchgate.net

This table presents examples of different spirocyclic scaffolds and the synthetic strategies employed for their construction, illustrating the versatility of spirocycle synthesis.

Synthetic Utility of Functionalized this compound Derivatives

The true synthetic power of this compound is realized through its functionalized derivatives. The carboxylic acid group provides a handle for a wide range of chemical transformations, allowing the spirocyclic core to be incorporated into larger molecules such as peptides, polymers, or drug candidates.

Chemical transformations can convert the carboxylic acid into esters, amides, alcohols, or other functional groups. univ.kiev.ua These modifications are crucial for creating derivatives that can be used in diverse synthetic applications, including solid-phase synthesis and the construction of complex bioactive compounds. univ.kiev.uaresearchgate.net For example, functionalized spirocyclic amino acids, which are bioisosteres of pipecolic acid, have been synthesized and incorporated into drug molecules to enhance their activity and duration of action. univ.kiev.ua The ability to create a variety of functionalized derivatives from a single spirocyclic core makes this compound a versatile platform for generating molecular diversity in drug discovery programs.

Future Perspectives and Emerging Research Directions in 6 Oxaspiro 4.5 Decane 9 Carboxylic Acid Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has prioritized the development of environmentally benign synthetic methodologies. Future research on 6-Oxaspiro[4.5]decane-9-carboxylic acid will likely focus on "green" synthetic strategies that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key emerging areas include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. A future approach for synthesizing derivatives of the target compound could involve microwave-assisted multicomponent domino reactions, which allow for the construction of complex spirocyclic systems in a single step from simple starting materials. nih.govnih.gov

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. A telescoped flow process, where multiple reaction steps are combined without intermediate purification, could be developed for the synthesis of the 6-oxaspiro[4.5]decane core, significantly reducing waste and improving efficiency. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Research into robust biocatalysts for esterification and lactonization could lead to a highly sustainable route for producing this compound from bio-based precursors. rsc.org

Eco-Friendly Solvents and Catalysts: The use of water as a reaction medium or biodegradable ionic liquids as catalysts represents a significant step towards greener chemical processes. nih.govresearchgate.net Methodologies using these green solvents and catalysts are being developed for various spirocyclic compounds and could be adapted for the synthesis of the target molecule. nih.govresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Spirocyclic Compounds
MethodologyKey AdvantagesPotential Application for this compoundRepresentative Findings
Microwave-Assisted Domino Reactions Rapid reaction times, high yields, reduced solvent usage.Efficient, one-pot synthesis of the core spiro-lactone structure.Synthesis of various spiro compounds in good to excellent yields (43-98%) using an ionic liquid catalyst in ethanol. nih.gov
Telescoped Flow Process Increased throughput, enhanced safety, reduced waste (Process Mass Intensity), cost savings.Integrated synthesis and modification of the spirocyclic scaffold in a continuous manner.A 70% saving on process cost and a 60% decrease in PMI was achieved for a chiral spiroketone intermediate. rsc.org
Biocatalysis High stereo- and regioselectivity, mild reaction conditions, biodegradable catalysts.Enantioselective synthesis of chiral derivatives or specific functional group transformations.Lipase from Aspergillus oryzae showed high activity (up to 96.8% conversion) in continuous flow ester synthesis. rsc.org
Aqueous Media Synthesis Abundant and non-toxic solvent, unique reactivity profiles.Performing key cyclization or functionalization steps in water to avoid organic solvents.Various spirocyclic compounds have been successfully synthesized using water as a solvent. researchgate.net

Exploration of Unprecedented Reactivity and Transformation Pathways

Understanding the inherent reactivity of the this compound scaffold is crucial for creating diverse molecular libraries for biological screening. Future research will likely move beyond simple derivatization to explore novel chemical transformations.

Emerging research directions may involve:

Lactone to Lactam Conversion: The γ-lactone moiety is a key functional group. A promising transformation is its conversion to the corresponding γ-lactam. ibs.re.kr This bioisosteric replacement can significantly alter a molecule's biological activity and pharmacokinetic properties. A synthetic sequence involving reductive C-O bond cleavage followed by an iridium-catalyzed C-H amidation has been demonstrated for other γ-lactones and could be a powerful tool for derivatizing the target compound. ibs.re.kr

Ring-Opening and Rearrangement: The spirocyclic core's stability under various conditions will be a subject of investigation. Studies into acid- or base-catalyzed ring-opening of the lactone could provide linear intermediates that can be re-cyclized into different heterocyclic systems, expanding the structural diversity accessible from this scaffold. researchgate.net

Metabolic Pathway Analogs: Investigating transformations that mimic metabolic pathways can yield novel, biologically relevant molecules. For instance, studies on the metabolism of the drug spironolactone, which also contains a spiro-lactone structure, have revealed diverse pathways including hydroxylation, reduction, and opening of the lactone ring. tandfonline.com Similar transformations could be applied synthetically to this compound to generate a library of potential metabolites or analogs.

Advanced Computational Design and Prediction of Spirocyclic Systems

Computational chemistry and artificial intelligence are revolutionizing how molecules are designed and synthesized. These in silico tools will be indispensable in charting the future of this compound chemistry.

Future applications include:

Virtual Library Design: Computational tools can be used to design vast virtual libraries of derivatives based on the 6-Oxaspiro[4.5]decane scaffold. acs.orgnih.gov By systematically modifying stereochemistry, ring substitution, and functional groups, researchers can explore a wide chemical space to identify compounds with desirable properties for specific biological targets. nih.gov

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, including regio- and site-selectivity. rsc.org Such tools could predict how different reagents would interact with the this compound molecule, guiding synthetic efforts toward the desired products and minimizing trial-and-error experimentation.

Computer-Aided Synthetic Planning (CASP): AI-powered retrosynthesis software can propose viable synthetic routes for complex molecules. chemrxiv.org By inputting a target derivative of this compound, these tools can analyze all possible synthetic pathways and rank them based on factors like step count, cost of starting materials, and reaction feasibility, thereby accelerating the synthesis design process. chemrxiv.org

Integration of Automation and High-Throughput Methodologies in Synthesis

To rapidly synthesize and test the large number of compounds designed computationally, automation and high-throughput experimentation (HTE) are essential. The integration of these technologies will be a key driver of future research in this area.

Key methodologies to be employed are:

Parallel Synthesis: This approach allows for the simultaneous synthesis of dozens or even hundreds of compounds in formats like 24- or 96-well plates. spirochem.com This is ideal for creating libraries of analogs of this compound, where a common core is reacted with a diverse set of building blocks.

Automated Synthesis Platforms: Fully automated systems can perform multi-step syntheses, including reaction, work-up, and purification, without human intervention. nih.govucla.edu Recent advances have demonstrated end-to-end automated workflows for generating C(sp3)-enriched drug-like molecules, a category that includes spirocyclic systems. nih.gov Such platforms could enable the rapid and reproducible production of novel derivatives for biological evaluation.

High-Throughput Experimentation (HTE): HTE involves the use of robotics to rapidly screen numerous reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. spirochem.com This is invaluable for quickly identifying the optimal conditions for a new transformation on the this compound scaffold, significantly accelerating methods development. researchgate.net

Table 2: Impact of Automation and High-Throughput Technologies
TechnologyPrimary FunctionAdvantage in this compound Research
Parallel Synthesis Simultaneous synthesis of multiple compounds.Rapid generation of large, diverse libraries for structure-activity relationship (SAR) studies. spirochem.com
High-Throughput Experimentation (HTE) Rapid screening and optimization of reaction conditions.Accelerates the discovery of new reactions and identifies optimal synthetic routes efficiently. spirochem.comresearchgate.net
Automated Flow Chemistry Continuous, automated synthesis and purification.Enables safe, reproducible, and scalable production of target compounds with reduced waste. rsc.orgresearchgate.net
End-to-End Automated Platforms Integration of synthesis, work-up, and purification.Allows for "lights-out" synthesis of molecules, freeing up researchers' time and increasing reproducibility. nih.govucla.edu

Q & A

Q. What are the recommended synthetic routes for preparing 6-Oxaspiro[4.5]decane-9-carboxylic acid derivatives?

  • Methodological Answer : Derivatives can be synthesized via cyclocondensation reactions using spirocyclic ketones as precursors. For example, 2-Oxa-spiro[3.4]octan-1,3-dione has been reacted with benzothiazol-2-yl-amine derivatives to form structurally similar spiro compounds, followed by oxidation or functional group interconversion to introduce the carboxylic acid moiety . Characterization should include 1^1H/13^13C NMR, FT-IR, and HPLC to confirm purity (>95%) and structural integrity .

Q. What safety protocols are critical when handling 6-Oxaspiro[4.5]decane derivatives in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use, and wear flame-retardant antistatic lab coats. Spills should be contained using vacuum systems or sweeping, followed by disposal in accordance with local regulations. Respiratory protection is required if airborne particulates are generated during synthesis .

Q. Which analytical techniques are most effective for confirming the spirocyclic structure of this compound?

  • Methodological Answer : X-ray crystallography provides definitive conformational analysis of the spirocyclic core. Alternatively, dynamic NMR studies (e.g., variable-temperature 1^1H NMR) can resolve rotational barriers in the oxaspiro system. High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s opioid receptor activity?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., µ-opioid vs. δ-opioid selectivity) may arise from stereochemical variations. Employ enantiomerically pure samples (e.g., (9R)-configured derivatives) and compare results across standardized in vitro models (e.g., GTPγS binding assays). Cross-validate findings with molecular docking simulations to identify stereospecific interactions .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, catalyst loading). For example, spiroannulation reactions benefit from Lewis acid catalysts (e.g., ZnCl2_2) at 60–80°C, achieving yields >70%. Post-reaction purification via recrystallization (ethanol/water) improves purity to >98% .

Q. How can conformational dynamics of the spirocyclic system impact its biological activity?

  • Methodological Answer : The oxaspiro ring’s puckering affects ligand-receptor binding. Use molecular dynamics (MD) simulations to model low-energy conformers and correlate with in vitro activity data. Experimentally, 1^1H-1^1H NOESY NMR identifies key spatial interactions (e.g., between the carboxylic acid and adjacent substituents) that stabilize bioactive conformations .

Q. What in vitro assays are suitable for assessing metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Conduct hepatic microsome stability assays (human/rat) with LC-MS/MS quantification. Monitor half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}). For CYP450 inhibition potential, use fluorogenic probe substrates (e.g., CYP3A4) in recombinant enzyme systems .

Q. How should researchers address discrepancies in reaction yields between small-scale and pilot-scale syntheses?

  • Methodological Answer : Scale-up inconsistencies often stem from heat/mass transfer limitations. Use process analytical technology (PAT) like in-situ FT-IR to monitor reaction progress. Adjust stirring rates and heating profiles to maintain kinetic consistency. Pilot-scale trials should replicate small-scale purity criteria (e.g., ≥95% by HPLC) .

Q. What methodologies validate the absence of toxic intermediates in synthetic pathways?

  • Methodological Answer : Perform LC-MS/MS analysis of reaction mixtures to track byproducts. Compare fragmentation patterns with known toxicants (e.g., genotoxic nitriles). Use Ames tests or in silico toxicity prediction tools (e.g., DEREK) to flag mutagenic intermediates early in route development .

Q. How can computational modeling improve the design of this compound analogs with enhanced bioavailability?

  • Methodological Answer :
    Apply quantitative structure-activity relationship (QSAR) models to predict logP and solubility. Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with strong target binding and low off-target interactions. Validate predictions with parallel artificial membrane permeability assays (PAMPA) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :
    Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report EC50_{50} values with 95% confidence intervals. For reproducibility, share raw datasets and analysis scripts in open repositories (e.g., Zenodo) .

Q. How can researchers ensure reproducibility in spirocyclic compound synthesis across laboratories?

  • Methodological Answer :
    Provide detailed reaction protocols with exact equivalents, solvent grades, and equipment specifications (e.g., microwave synthesizer wattage). Include 1^1H NMR spectra of intermediates in supplementary materials. Collaborative round-robin trials across labs identify critical control points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.